2-Fluoro-6-(4-chlorophenylthio)benzonitrile
Overview
Description
2-Fluoro-6-(4-chlorophenylthio)benzonitrile is an organic compound with the molecular formula C13H7ClFNS and a molecular weight of 263.72 g/mol . This compound is characterized by the presence of a fluoro group, a chlorophenylthio group, and a benzonitrile moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile typically involves the following steps:
Formation of the Chlorophenylthio Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenating agent to form the chlorophenylthio intermediate.
Nucleophilic Substitution: The chlorophenylthio intermediate is then reacted with 2-fluorobenzonitrile under nucleophilic substitution conditions to form the final product.
The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4-chlorophenylthio)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed for the reduction of the nitrile group.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Scientific Research Applications
2-Fluoro-6-(4-chlorophenylthio)benzonitrile is primarily used in scientific research, particularly in the following areas:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the fluoro and chlorophenylthio groups may influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(4-methylphenylthio)benzonitrile
- 2-Fluoro-6-(4-bromophenylthio)benzonitrile
- 2-Fluoro-6-(4-nitrophenylthio)benzonitrile
Uniqueness
2-Fluoro-6-(4-chlorophenylthio)benzonitrile is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFXRCXNMCNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC2=CC=C(C=C2)Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371976 | |
Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-12-3 | |
Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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